(1-(Pyrimidin-2-yl)pyrrolidin-2-yl)methanol
Description
Properties
IUPAC Name |
(1-pyrimidin-2-ylpyrrolidin-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c13-7-8-3-1-6-12(8)9-10-4-2-5-11-9/h2,4-5,8,13H,1,3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQLRIBSXORPSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CC=N2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Pyrimidin-2-yl)pyrrolidin-2-yl)methanol typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.
Attachment of Pyrimidine Ring: The pyrimidine ring is introduced via nucleophilic substitution reactions, where a suitable pyrimidine derivative reacts with the pyrrolidine intermediate.
Introduction of Hydroxymethyl Group: The hydroxymethyl group is added through hydroxymethylation reactions, often using formaldehyde or other carbonyl compounds under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow synthesis and catalytic processes are often employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of (1-(Pyrimidin-2-yl)pyrrolidin-2-yl)carboxylic acid.
Reduction: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products:
Oxidation: (1-(Pyrimidin-2-yl)pyrrolidin-2-yl)carboxylic acid.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
(1-(Pyrimidin-2-yl)pyrrolidin-2-yl)methanol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1-(Pyrimidin-2-yl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, while the pyrrolidine ring provides steric and electronic effects that influence binding affinity and selectivity. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrimidine-Based Analogs
a. {1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methanol
- Structure : Replaces pyrrolidine with piperidine (six-membered ring) and introduces a trifluoromethyl (-CF3) group on the pyrimidine.
- Properties :
- Hydrogen bond acceptors: 7
- Topological polar surface area (TPSA): 49.2
- Molecular weight: 249.23 g/mol
- Significance : The -CF3 group enhances lipophilicity and metabolic stability compared to the parent compound. Piperidine’s larger ring size may alter conformational flexibility .
b. (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol
Pyridine-Based Analogs
a. (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol
- Structure : Pyridine replaces pyrimidine, with fluorine at the 6-position and hydroxymethyl at pyrrolidine’s 3-position.
- Properties :
- Molecular weight: 196.22 g/mol
- CAS: 1228666-40-7
- Significance : Fluorine’s electronegativity may improve bioavailability, while the pyridine ring reduces nitrogen content compared to pyrimidine, affecting hydrogen-bonding capacity .
b. [1-(6-Aminopyridine-2-carbonyl)pyrrolidin-2-yl]methanol
- Structure: Features an aminopyridine carbonyl group.
- Properties :
- Molecular weight: 221.26 g/mol
- Purity: ≥97%
Sulfonyl and Sulfonamide Derivatives
a. (1-(2'-Azidobenzenesulfonyl)pyrrolidin-2-yl)methanol
- Structure : Azidobenzenesulfonyl group at pyrrolidine’s 1-position.
- Synthesis: Achieved via sulfonylation of L-prolinol, yielding orange oil with confirmed NMR/HRMS data .
- Significance : The sulfonyl group introduces strong electron-withdrawing effects, useful in photoaffinity labeling or click chemistry applications.
b. (S)-(1-((4-nitrophenyl)sulfonyl)pyrrolidin-2-yl)methanol
Piperidine and Pyrrolidine Variants
a. [1-(Cyclopropylmethyl)pyrrolidin-2-yl]methanol
- Structure : Cyclopropylmethyl substituent on pyrrolidine.
- CAS : 827034-60-6
- Significance : The cyclopropyl group may enhance steric shielding, affecting receptor binding in drug design .
b. (S)-(1-(2-Methoxyethyl)pyrrolidin-2-yl)methanol
- Structure : Methoxyethyl side chain.
- Molecular weight : 159.23 g/mol
- Purity : ≥95%
- Application: Potential solvent or ligand in asymmetric catalysis .
Comparative Data Table
| Compound Name | Core Structure | Substituent(s) | Molecular Weight (g/mol) | Hydrogen Bond Acceptors | TPSA | Synthesis Yield | Key Feature(s) |
|---|---|---|---|---|---|---|---|
| (1-(Pyrimidin-2-yl)pyrrolidin-2-yl)methanol | Pyrrolidine | Pyrimidin-2-yl | ~196* | 4* | ~50* | N/A | Reference compound |
| {1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methanol | Piperidine | Pyrimidin-2-yl, -CF3 | 249.23 | 7 | 49.2 | N/A | High lipophilicity |
| (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol | Pyrrolidine | Pyridin-2-yl, -F | 196.22 | 3 | ~40 | N/A | Improved bioavailability |
| (S)-(1-((4-nitrophenyl)sulfonyl)pyrrolidin-2-yl)methanol | Pyrrolidine | Sulfonyl, -NO2 | 287.31 | 6 | 97.7 | 81% | High-yield synthesis |
| [1-(6-Aminopyridine-2-carbonyl)pyrrolidin-2-yl]methanol | Pyrrolidine | Pyridine-2-carbonyl, -NH2 | 221.26 | 5 | 78.3 | N/A | Enhanced solubility |
*Estimated based on structural analogs.
Key Findings and Implications
- Electronic Effects : Pyrimidine’s dual nitrogen atoms increase hydrogen-bonding capacity compared to pyridine derivatives, influencing target binding in drug design .
- Synthetic Accessibility : Sulfonyl derivatives (e.g., ) achieve higher yields (81%) than pyrazolopyrimidine analogs (55%, ), highlighting substituent-dependent reaction efficiency.
- Physicochemical Properties : Trifluoromethyl and chloropyrimidine groups enhance lipophilicity, while carbonyl or sulfonyl groups improve polarity for solubility .
Biological Activity
The compound (1-(Pyrimidin-2-yl)pyrrolidin-2-yl)methanol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, highlighting key research findings, case studies, and data tables that illustrate its efficacy against various biological targets.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure features a pyrimidine ring linked to a pyrrolidine moiety, with a hydroxymethyl group that may influence its biological interactions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Some derivatives have shown significant antibacterial and antifungal properties.
- Anti-inflammatory Effects : Inhibition of inflammatory mediators has been observed in various studies.
- Kinase Inhibition : Certain compounds have demonstrated the ability to inhibit specific kinases involved in cancer pathways.
Antimicrobial Activity
A study investigated the antibacterial properties of pyrrolidine derivatives, including those related to this compound. The Minimum Inhibitory Concentration (MIC) values were measured against several bacterial strains. The results are summarized in the following table:
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| 1 | S. aureus | 0.0039 |
| 2 | E. coli | 0.025 |
| 3 | P. aeruginosa | 0.015 |
These findings indicate potent activity against common pathogens, suggesting potential applications in treating bacterial infections .
Anti-inflammatory Activity
The anti-inflammatory properties of related pyrimidine compounds have been explored, particularly their effects on cyclooxygenase (COX) enzymes. A recent study reported that certain derivatives inhibited COX-2 with an IC50 value of 0.04 ± 0.09 μM, indicating strong potential for anti-inflammatory applications .
Kinase Inhibition Studies
In exploring the kinase inhibition potential of pyrimidine derivatives, it was noted that modifications at specific positions significantly influenced activity. For example, compounds with a carboxyl group at the C(2) position exhibited enhanced selectivity and potency against PI3Kδ, a critical target in cancer therapy .
Case Study: PI3Kδ Inhibition
A detailed structure-activity relationship (SAR) analysis revealed that the introduction of various amine substituents at the C(2) position led to varying degrees of PI3Kδ inhibition:
| Compound Structure | IC50 (μM) |
|---|---|
| N-tert-butylpiperazine | 15 |
| 4-methylpiperidine | 30 |
| Morpholine | 25 |
This data underscores the importance of structural modifications in enhancing biological activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
